molecular formula C14H17N7O2S3 B2641964 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895005-41-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2641964
CAS No.: 895005-41-1
M. Wt: 411.52
InChI Key: HJDVWJVVVJVXBP-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H17N7O2S3 and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that integrates the 1,3,4-thiadiazole moiety with a triazole derivative. This combination is significant due to the diverse biological activities attributed to both structural components. This article summarizes the biological activities associated with this compound based on available literature.

Antimicrobial Activity

  • Antibacterial Effects : The compound has shown substantial antibacterial activity against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have demonstrated notable effectiveness against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL .
  • Antifungal Properties : Research indicates that thiadiazole derivatives exhibit antifungal activity as well. For example, compounds containing the thiadiazole moiety have been reported to inhibit Botrytis cinerea effectively .

Antiviral Activity

The 1,3,4-thiadiazole scaffold has been associated with antiviral properties against several viral strains. Studies suggest that these compounds can act as bioisosteres for existing antiviral agents and may enhance therapeutic efficacy through structural modifications .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored extensively. For example, certain compounds have shown significant edema-reducing activity in animal models . The mechanism is believed to involve interactions with inflammatory mediators like COX and LOX enzymes.

Antitumor Activity

Recent studies have indicated that derivatives of this compound possess antitumor properties. Specifically, some synthesized variants have demonstrated cytotoxic effects against breast cancer cell lines . The structure-activity relationship (SAR) indicates that modifications to the thiadiazole ring can influence potency and selectivity.

Synthesis and Evaluation of Thiadiazole Derivatives

A series of studies have focused on synthesizing novel derivatives of 1,3,4-thiadiazoles and evaluating their biological activities:

  • Study on Antimicrobial Activity : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy against Xanthomonas oryzae and other pathogens. The results showed promising antibacterial effects compared to standard treatments .
  • Evaluation of Antitumor Properties : In a separate study, researchers synthesized a variety of 5-substituted thiadiazoles and assessed their cytotoxicity against various cancer cell lines. Some compounds exhibited higher inhibitory effects than existing chemotherapeutics .

Data Tables

Biological ActivityCompoundInhibition Rate (%)Reference
AntibacterialN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo)56% (100 μg/mL)
AntifungalThiadiazole derivative69% (against B. cinerea)
Antitumor5-substituted thiadiazolesVaries by compound

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S3/c1-3-5-8-6-9(22)15-11-17-19-13(21(8)11)25-7-10(23)16-12-18-20-14(26-12)24-4-2/h6H,3-5,7H2,1-2H3,(H,15,17,22)(H,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDVWJVVVJVXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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